molecular formula C13H11N3O B2993329 2-(1H-indol-5-yloxy)pyridin-3-amine CAS No. 1322604-86-3

2-(1H-indol-5-yloxy)pyridin-3-amine

Cat. No.: B2993329
CAS No.: 1322604-86-3
M. Wt: 225.251
InChI Key: FUHMCPKMMGLHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-5-yloxy)pyridin-3-amine is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.251. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Catalytic Properties

Direct Route to Fused Heteroaromatics : Pyridinium N-(heteroaryl)aminides, related to 2-(1H-indol-5-yloxy)pyridin-3-amine, have been utilized in gold-catalyzed formal [3 + 2]-dipolar cycloadditions, offering a convergent and regioselective access to imidazo-fused heteroaromatics. This method accommodates significant structural variation and tolerates sensitive functional groups (Garzón & Davies, 2014).

Ultrasound-Assisted Synthesis in Water : An ultrasound-assisted, three-component synthesis method for producing spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones in water has been reported, highlighting the advantages of using water as an environmentally benign solvent and the efficiency of this method in terms of good yields and easy work-up (Bazgir et al., 2010).

Palladium-Catalyzed Intramolecular Amination : Palladium-catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds has been developed for the efficient synthesis of azetidines, pyrrolidines, and indolines, demonstrating the utility of unactivated C-H bonds in organic synthesis (He et al., 2012).

Pharmacological Activities

Antimicrobial and Antioxidant Activities : New indole derivatives containing pyrido[2,3-d]pyrimidin-4-(3H)-ones and pyrazolo[3,4-b]pyridin-3-amines have been synthesized and shown to exhibit good antimicrobial and antioxidant activities. These compounds were tested for their ability to inhibit bacterial and fungal growth as well as their capacity to scavenge free radicals, showing promise as bioactive molecules (Saundane et al., 2012).

Antiallergic Agents : A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides has been synthesized in the search for novel antiallergic compounds. These compounds demonstrated significant potency in inhibiting histamine release and IL-4 production, indicating their potential as antiallergic agents (Menciu et al., 1999).

Properties

IUPAC Name

2-(1H-indol-5-yloxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-11-2-1-6-16-13(11)17-10-3-4-12-9(8-10)5-7-15-12/h1-8,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHMCPKMMGLHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC3=C(C=C2)NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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